molecular formula C21H13ClN2O4 B3510060 2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid

2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid

Cat. No.: B3510060
M. Wt: 392.8 g/mol
InChI Key: NJPPZDBVGZIYBU-GXDHUFHOSA-N
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Description

2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid is a complex organic compound that features a benzoic acid moiety substituted with a furan ring and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the cyano and phenylamino groups through condensation reactions. The final step involves the chlorination of the benzoic acid moiety under controlled conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The cyano and phenylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid: This compound is unique due to the presence of both a furan ring and a cyano group, which confer distinct chemical and biological properties.

    2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]thiophene-2-yl}benzoic acid: Similar structure but with a thiophene ring instead of a furan ring, leading to different reactivity and applications.

    2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]pyrrole-2-yl}benzoic acid: Contains a pyrrole ring, which may alter its biological activity and chemical behavior.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which provide a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

5-[5-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]furan-2-yl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4/c22-18-8-6-13(11-17(18)21(26)27)19-9-7-16(28-19)10-14(12-23)20(25)24-15-4-2-1-3-5-15/h1-11H,(H,24,25)(H,26,27)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPPZDBVGZIYBU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid
Reactant of Route 2
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid
Reactant of Route 3
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid
Reactant of Route 4
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid
Reactant of Route 5
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid
Reactant of Route 6
2-chloro-5-{5-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]furan-2-yl}benzoic acid

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